N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Thiazole derivatives, such as the one you’re asking about, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . These compounds are known for their various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone with a thioamide . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the specific substituents present on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. These properties are typically determined using various analytical techniques .Scientific Research Applications
Synthesis and Biological Activity
The compound N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, due to its complex structure, is involved in various chemical synthesis and biological activity research. The research focuses on synthesizing novel compounds for potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities.
Anti-inflammatory and Analgesic Agents : A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were designed as COX-1/COX-2 inhibitors and displayed substantial inhibitory activity with analgesic activity protection ranging from 51–42% and anti-inflammatory activity of 68%–59% (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Another study focused on the synthesis and antimicrobial activity of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One specific compound showed antibacterial activity against Gram-positive bacteria, particularly S. aureus (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Cytotoxic Activity : Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized through the reaction of specific acrylamides with hydrazine hydrate explored their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the ongoing search for new cancer treatments (Hassan, Hafez, & Osman, 2014).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized as antiprotozoal agents. These compounds showed strong DNA affinities and exhibited in vitro IC(50) values of 63 nM or less against T. b. rhodesiense, with some showing excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-16-5-3-2-4-13(16)8-9-21-18(26)10-15-12-29-20(23-15)24-19(27)14-6-7-17(25)22-11-14/h2-7,11-12H,8-10H2,1H3,(H,21,26)(H,22,25)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYBVHYHSSNVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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